BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to GSPT1 Degraders: CC-
885 vs. CC-90009

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSPT1 degrader-3

Cat. No.: B12365326

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation has emerged as a transformative therapeutic modality in
oncology. Among the proteins of interest is the G1 to S phase transition 1 (GSPT1) protein, a
key factor in translation termination.[1][2][3] Molecular glue degraders that induce the
degradation of GSPT1 have shown significant promise, particularly in the context of acute
myeloid leukemia (AML). This guide provides a detailed, objective comparison of two
pioneering GSPT1 degraders: the first-in-class molecule CC-885 and the next-generation,
more selective compound CC-90009.[4]

Introduction to GSPT1 Degraders

Both CC-885 and CC-90009 are classified as Cereblon E3 ligase modulators (CELMoDs).[5]
They function as "molecular glues," small molecules that induce a novel interaction between
the E3 ubiquitin ligase Cereblon (CRBN) and a target protein, in this case, GSPTL1. This
induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the
26S proteasome. The subsequent depletion of GSPT1 disrupts protein translation, triggering
cellular stress responses and leading to apoptosis in cancer cells.

While both compounds share this fundamental mechanism, their substrate selectivity profiles
and, consequently, their clinical trajectories, have diverged significantly.

Mechanism of Action: A Shared Pathway
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The core mechanism for both CC-885 and CC-90009 involves the hijacking of the CRL4ACRBN
E3 ubiquitin ligase complex. The binding of the degrader to CRBN alters its substrate-binding
surface, creating a neomorphic interface that recognizes and binds to GSPT1. This ternary
complex formation (CRBN-degrader-GSPT1) is the crucial step that initiates the ubiquitination
and subsequent degradation of GSPT1.
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Caption: Mechanism of GSPT1 Degradation. (Within 100 characters)

Head-to-Head Comparison: Efficacy and Selectivity

The primary distinction between CC-885 and CC-90009 lies in their selectivity. While CC-885
potently degrades GSPT1, it also affects other proteins, leading to a broader substrate profile

and potential off-target toxicities. In contrast, CC-90009 was specifically designed for high

selectivity towards GSPT1, minimizing effects on other known neosubstrates of earlier-

generation CELMoDs.

Parameter CC-885 CC-90009 Reference
Primary Target GSPT1 GSPT1
IKZF1, IKZF3, CK1a,
Minimal / None
Off-Targets HBSI1L, BNIP3L,
Reported
PLK1
IC50 (AML cell lines) Not specified in detail 3to 75 nM

EC50 (Primary AML
blasts)

Efficacy reported

Average of 21 nM

Clinical Status

Development

hampered by toxicity

Phase 1 trials initiated
(NCT02848001)

Preclinical and Clinical Findings
CC-885: The Pioneer with Limitations

As the first-in-class GSPT1 degrader, CC-885 demonstrated potent anti-tumor activity across a

range of cancer cell lines, including AML. However, its clinical advancement was impeded by

off-target toxicities, which were attributed to the degradation of other proteins such as the
transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the kinase CK1a. This lack of
specificity, while potentially contributing to its anti-cancer effects in some contexts, also led to a

challenging therapeutic window.

CC-90009: A New Generation of Selectivity
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Developed to overcome the limitations of CC-885, CC-90009 exhibits high selectivity for
GSPTL1. This improved selectivity profile is thought to contribute to a better safety profile.
Preclinical studies have shown that CC-90009 has potent antiproliferative effects in a wide
array of AML cell lines and primary patient samples, with IC50 values in the nanomolar range.
The compound was advanced into a Phase 1 clinical trial for patients with relapsed or
refractory AML (NCT02848001). Clinical data from this trial showed evidence of GSPT1
degradation and antileukemic activity. However, the development of CC-90009 was later
discontinued due to a combination of factors including lack of efficacy in the short-term acute
phase and changes in the sponsor's business objectives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are generalized protocols for key experiments used in the evaluation of GSPT1 degraders.

Cell Viability Assay (MTSI/CellTiter-Glo®)

This assay is used to determine the concentration at which a compound inhibits cell growth by
50% (IC50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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CC-90009]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365326#comparing-cc-885-and-cc-90009-gspt1-
degraders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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